molecular formula C9H19O4P B8590533 Dimethyl (3,3-dimethyl-2-oxopentyl)phosphonate CAS No. 61728-21-0

Dimethyl (3,3-dimethyl-2-oxopentyl)phosphonate

Cat. No. B8590533
CAS RN: 61728-21-0
M. Wt: 222.22 g/mol
InChI Key: CHAYTXNDQQMTOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl (3,3-dimethyl-2-oxopentyl)phosphonate is a useful research compound. Its molecular formula is C9H19O4P and its molecular weight is 222.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dimethyl (3,3-dimethyl-2-oxopentyl)phosphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl (3,3-dimethyl-2-oxopentyl)phosphonate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

61728-21-0

Product Name

Dimethyl (3,3-dimethyl-2-oxopentyl)phosphonate

Molecular Formula

C9H19O4P

Molecular Weight

222.22 g/mol

IUPAC Name

1-dimethoxyphosphoryl-3,3-dimethylpentan-2-one

InChI

InChI=1S/C9H19O4P/c1-6-9(2,3)8(10)7-14(11,12-4)13-5/h6-7H2,1-5H3

InChI Key

CHAYTXNDQQMTOP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(=O)CP(=O)(OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dimethyl methylphosphonate (9.3 g, 0.075 mol) was dissolved in anhydrous THF (80 ml) under argon atmosphere. To the solution stirred at -78° C. was added dropwise n-butyl lithium (1.61N, 47 ml, 0.075 mol) over 30 minutes, and then a solution of 2,2-dimethylbutanoic acid methyl ester (3.9 g, 0.03 mol) in anhydrous THF (10 ml) was also added dropwise over 30 minutes. The reaction mixture was warmed to room temperature and stirred for 30 minutes. Under ice cooling, acetic acid (4.5 ml) and water (10 ml) were added to the mixture. After concentration, water (20 ml) was added to the residue, and the mixture was then extracted with ethyl acetate (50 ml×2). The ethyl acetate layers were washed with water (20 ml×1) and with brine (20 ml×1), dried over anhydrous sodium sulfate, and concentrated. Distillation of the residue gave dimethyl 3,3-dimethyl-2-oxo-pentylphosphonate (3.36 g, 0.015 mol, yield: 50%, b.p.=115-117/0.5 mmHg). The structure was identified by the following data.
Quantity
9.3 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
47 mL
Type
reactant
Reaction Step Two
Quantity
3.9 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
4.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.